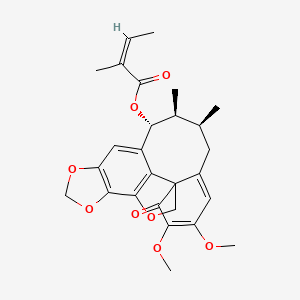
Schiarisanrin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schiarisanrin E is a lignan compound isolated from the plant Schizandra arisanensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, particularly in the context of its anti-apoptotic and insulinotropic actions .
準備方法
Schiarisanrin E can be isolated from Schizandra arisanensis using various extraction and purification techniques. One common method involves the use of macroporous resins for the enrichment and purification of lignans from plant extracts . The process typically includes dynamic adsorption and desorption tests to optimize the technical parameters of the separation process. For instance, the best adsorption time is around 4 hours, with a rate of adsorption at 0.85 mL/min and a rate of desorption at 0.43 mL/min . After elution with 90% ethanol, the purity of the lignans can be significantly increased .
化学反応の分析
Schiarisanrin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of more oxidized lignan derivatives, while reduction reactions can yield reduced forms of the compound .
科学的研究の応用
Schiarisanrin E has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study the behavior of lignans under different chemical conditions. In biology and medicine, this compound has shown promise in protecting β cells from cytokine-mediated cytotoxicity, which is relevant for diabetes research . Additionally, it has been investigated for its anti-inflammatory and antioxidant properties, making it a candidate for further research in the treatment of inflammatory diseases and oxidative stress-related conditions .
作用機序
The mechanism of action of Schiarisanrin E involves its interaction with specific molecular targets and pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated β cell death . By inhibiting this pathway, this compound can protect β cells from apoptosis and promote insulin secretion. This mechanism highlights its potential therapeutic applications in diabetes management .
類似化合物との比較
Schiarisanrin E is part of a group of lignans that includes other compounds such as Schiarisanrin A and Schiarisanrin B . These compounds share similar structural features and biological activities but differ in their specific chemical properties and potency. For example, Schiarisanrin B has been shown to provide β cell protective bioactivity similar to this compound, but its protective potency reaches its maximum at a different concentration . Other similar compounds include deoxyschizandrin and γ-schizandrin, which are also isolated from Schisandra chinensis and exhibit various beneficial biological effects .
特性
分子式 |
C27H30O8 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
[(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27?/m0/s1 |
InChIキー |
CGWKMZYZZCWGCK-QJVABPDRSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


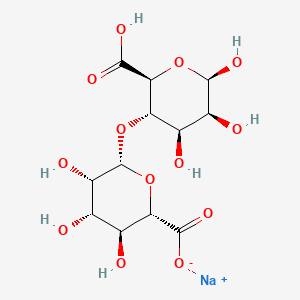
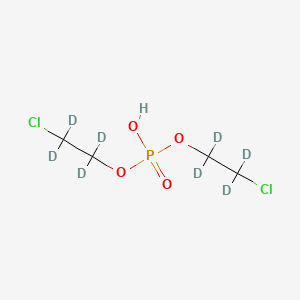


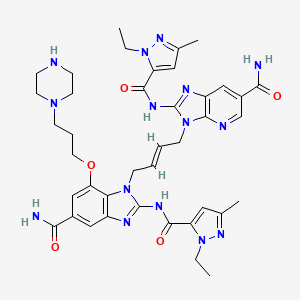

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)


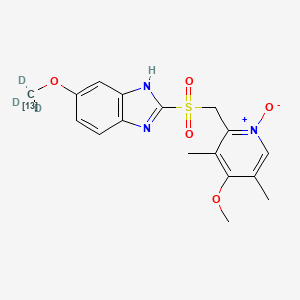


![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
